molecular formula C10H17NO5 B346175 Boc-Hyp-OH CAS No. 13726-69-7

Boc-Hyp-OH

Cat. No.: B346175
CAS No.: 13726-69-7
M. Wt: 231.25g/mol
InChI Key: BENKAPCDIOILGV-RQJHMYQMSA-N
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Description

Boc-Hyp-OH, or tert-butoxycarbonyl-trans-4-hydroxy-L-proline, is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its chemical formula is C₁₀H₁₇NO₅ (molecular weight: 231.3 g/mol), with a CAS number of 13726-69-7 . The Boc (tert-butoxycarbonyl) group protects the amine functionality, while the 4-hydroxyproline (Hyp) residue introduces a hydroxyl group on the pyrrolidine ring, enabling unique conformational and hydrogen-bonding properties.

Key characteristics include:

  • Melting Point: 123–127°C .
  • Optical Activity: [α]²⁰/D = −53.5° (c = 1% in DMF) .
  • Applications: Used in PROTACs (Proteolysis-Targeting Chimeras) , peptide libraries , and as a building block for structurally constrained peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Hyp-OH typically involves the protection of the amine group of pyrrolidine followed by selective functionalization at the 4-position. One common method includes the use of tert-butoxycarbonyl (Boc) as a protecting group for the amine. The hydroxyl group at the 4-position can be introduced through various oxidation or substitution reactions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process may include continuous flow reactions and the use of automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Boc-Hyp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or alkylating agents under basic or acidic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction can produce various alcohols or amines .

Scientific Research Applications

Boc-Hyp-OH has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Hyp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, where it can act as an inhibitor or substrate. The pathways involved often include the modulation of enzyme activity or the alteration of receptor signaling .

Comparison with Similar Compounds

Structural Analogs: Boc-Protected Amino Acids

Boc-Hyp-OH belongs to a class of Boc-protected amino acids. Key comparisons with analogs are summarized below:

Compound Structure Key Features Reactivity & Yield
This compound 4-hydroxyproline + Boc Hydroxyl group enables hydrogen bonding; used in constrained peptides . 95% purity in coupling reactions .
Boc-Pro-OH Proline + Boc Lacks hydroxyl group; rigid pyrrolidine ring. Lower reactivity than Hyp-OH in mixed couplings .
Boc-Val-OH Valine + Boc β-branched side chain; steric hindrance reduces coupling efficiency. Requires 11.9 molar equivalents for equal coupling .
Boc-Tle-OH tert-Leucine + Boc Bulkier side chain; enhances lipophilicity. 96% yield in PROTAC synthesis .
Boc-Cys-OH Cysteine + Boc Thiol group for disulfide bonds; prone to oxidation. Requires inert conditions; lower stability .

Key Findings :

  • Reactivity: this compound exhibits higher coupling efficiency than Boc-Val-OH due to reduced steric hindrance and favorable hydrogen bonding . In mixed reactions with Boc-Val-OH (1:1 molar ratio), Hyp-containing products are overrepresented (non-statistical distribution) . Adjusting the ratio to 3:1 (Val:Hyp) achieves near-statistical product distribution .
  • Yield : this compound achieves 95% purity in PROTAC synthesis , comparable to Boc-Tle-OH (98%) but superior to Boc-Val-OH (29%) .

Functional Analogs: Hydroxyproline Derivatives

This compound is compared with other hydroxyproline derivatives and protecting groups:

Compound Protecting Group Hydroxyl Position Key Applications
This compound Boc C4 (trans) Peptide libraries, PROTACs .
Fmoc-Hyp-OH Fmoc C4 (trans) Solid-phase peptide synthesis (SPPS).
Ac-Hyp-OH Acetyl C4 (trans) Conformational studies; lower stability than Boc.
Hyp-OMe Methyl ester C4 (trans) Temporary protection for carboxylate.

Key Findings :

  • Stability : Boc protection offers superior acid stability compared to Fmoc, making this compound suitable for stepwise synthesis in acidic conditions .
  • Conformational Effects : The C4 hydroxyl group in Hyp restricts peptide backbone flexibility, promoting polyproline II helices in collagen-mimetic peptides .

Application-Specific Comparisons

Key Findings :

  • This compound achieves high yields (93%) in PROTAC synthesis when coupled with HATU/DIPEA for 2 hours .
  • Boc-Tle-OH offers faster coupling (30 minutes) but requires precise stoichiometry .

Biological Activity

Boc-Hyp-OH, or N-Boc-L-hydroxyproline, is a derivative of hydroxyproline, an amino acid that plays a crucial role in collagen stability and structure. This compound has garnered attention for its biological activities, particularly in the context of immune modulation and potential therapeutic applications. This article will explore the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for health and disease.

This compound is characterized by the following properties:

  • Chemical Formula : C11_{11}H19_{19}NO3_3
  • Molecular Weight : 215.28 g/mol
  • CAS Number : 61478-26-0

Structure

The structure of this compound includes a tert-butyloxycarbonyl (Boc) protecting group attached to the hydroxyproline residue. This modification enhances its stability and solubility in various solvents, making it suitable for biochemical applications.

Immune Modulation

Recent studies have highlighted the role of hydroxyproline derivatives, including this compound, in modulating immune responses. A significant finding is that hydroxyproline can enhance the expression of programmed death-ligand 1 (PD-L1) on immune cells when stimulated with interferon-gamma (IFN-γ). This effect has implications for cancer immunotherapy, as PD-L1 is a critical checkpoint protein that inhibits T-cell activation.

  • Mechanism : Hydroxyproline appears to inhibit autophagic flux, which contributes to increased PD-L1 expression on monocytes and dendritic cells. This modulation may facilitate immune evasion in tumors and fibrotic tissues .

Effects on Cell Viability

Research indicates that this compound can positively influence cell viability under stress conditions induced by IFN-γ. In experiments with THP-1 monocytic cells, treatment with this compound at concentrations around 40 mM resulted in a moderate increase in cell viability despite the cytotoxic effects of IFN-γ.

  • Cell Viability Data :
    • IFN-γ Alone : Reduced cell viability.
    • IFN-γ + this compound (40 mM) : Increased mean fluorescence intensity (MFI) for PD-L1 expression by approximately 2.62-fold .

Influence on Metabolic Pathways

This compound has been shown to affect various metabolic pathways within cells. Specifically, it influences amino acid and lipid metabolism following IFN-γ stimulation. The compound's ability to enhance hydroxyproline levels suggests a role in collagen metabolism and tissue remodeling .

Case Studies and Experimental Data

A series of experiments have been conducted to elucidate the biological activity of this compound:

Study Cell Type Treatment Outcome
Study 1THP-1 CellsIFN-γ + this compound (40 mM)Increased PD-L1 expression (2.62-fold)
Study 2Mouse Dendritic CellsIFN-γ + this compoundEnhanced PD-L1-high population (1.45-fold)
Study 3Human Umbilical Vein Endothelial CellsIFN-γ + this compoundNo significant effect on PD-L1 expression

These findings indicate that while this compound has potent effects in certain immune cell types, its activity may not be uniform across all cell types.

Q & A

Basic Research Questions

Q. What experimental methodologies are optimal for synthesizing Boc-Hyp-OH with high enantiomeric purity?

  • Methodological Answer: Utilize solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Monitor reaction progress via HPLC-MS to ensure removal of racemization byproducts. Optimize coupling reagents (e.g., HATU/DIPEA) and resin swelling times to minimize epimerization .
  • Data Support: Studies show racemization rates <2% when using HATU at 0°C in DMF .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Combine 1^1H/13^{13}C NMR (confirm tert-butyl and hydroxyproline stereochemistry) with FTIR (amide I/II bands) and polarimetry (optical rotation comparison to literature). For quantitative purity, use RP-HPLC with a C18 column (retention time ±0.1 min vs. commercial standards) .

Q. What solvent systems minimize this compound degradation during storage?

  • Methodological Answer: Lyophilize the compound and store at -20°C under argon. Avoid aqueous buffers (pH >7) to prevent tert-butyl cleavage. Stability studies in DMSO-d6 show <5% decomposition over 6 months when stored anhydrously .

Advanced Research Questions

Q. How do steric effects influence the coupling efficiency of this compound in peptide chain elongation?

  • Methodological Answer: Design a comparative study using model peptides (e.g., Ac-Xaa-NH2_2, Xaa = Hyp/Ala/Pro). Quantify coupling yields via LC-MS under varying conditions (e.g., DIC/Oxyma vs. HBTU). Statistical analysis (ANOVA) can identify steric hindrance thresholds (e.g., >30% yield reduction for Hyp vs. Pro) .
  • Contradiction Note: Some studies report improved coupling with microwave-assisted SPPS, conflicting with traditional thermal degradation assumptions .

Q. What analytical strategies resolve discrepancies in this compound’s reported solubility profiles?

  • Methodological Answer: Conduct a meta-analysis of solubility data (logP values, DMSO/water partitioning) using systematic review frameworks (PRISMA). Replicate conflicting experiments under controlled humidity/temperature. Apply multivariate regression to isolate variables (e.g., hygroscopicity, crystal polymorphism) .

Properties

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENKAPCDIOILGV-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13726-69-7
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13726-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013726697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4R)-1-(tert-butoxycarbonyl)-4-hydroxy-L-proline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-BOC-4-HYDROXY-L-PROLINE, TRANS-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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